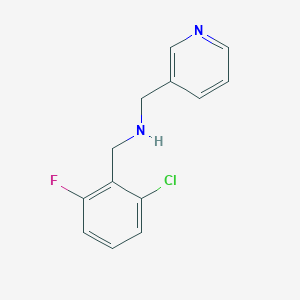

(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine

Description

(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine (CAS: 510723-52-1; molecular formula: C₁₃H₁₂ClFN₂) is a benzylamine derivative featuring a pyridine ring substituted at the 3-position with a methylamine group and a benzyl group substituted with chlorine (2-position) and fluorine (6-position) on the aromatic ring. This compound is structurally characterized by its dual aromatic systems (benzene and pyridine), which confer unique electronic and steric properties. Its molecular weight is 250.7 g/mol, and it is classified as an irritant (Xi hazard code) due to its reactive amine and halogen substituents .

Its structural motifs—halogenated aromatic rings and pyridine-based amines—are common in drug discovery, particularly in the development of kinase inhibitors, receptor modulators, and antimicrobial agents .

Properties

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClFN2/c14-12-4-1-5-13(15)11(12)9-17-8-10-3-2-6-16-7-10/h1-7,17H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVNLPRYCOWHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CNCC2=CN=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641509 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Halogen Exchange via Alkali Metal Fluorides

The fluorination of chlorinated precursors using potassium fluoride (KF) in polar aprotic solvents represents a cornerstone of this method. As detailed in, the reaction of 2,6-dichloropyridine with KF in dimethyl sulfoxide (DMSO) at 180–190°C achieves a 90% yield of 2,6-difluoropyridine within 15 hours. For the target compound, analogous conditions could be applied to substitute chlorine at the benzyl position. Key parameters include:

Sequential Chloro-Fluoro Substitution

A two-step process may be employed:

-

Chlorination : Introduction of chlorine at the benzyl position via Friedel-Crafts alkylation using AlCl₃.

-

Fluorination : KF-mediated displacement of chlorine at the 6-position under anhydrous DMSO at 185°C.

This approach avoids the use of initiators like ethylene glycol, reducing byproduct formation.

Reductive Amination Strategy

Imine Formation and Reduction

Condensation of 2-chloro-6-fluorobenzaldehyde with pyridin-3-ylmethylamine forms an imine intermediate, which is subsequently reduced using sodium borohydride (NaBH₄) or diisobutylaluminum hydride (DIBAL). The PMC study demonstrates that DIBAL in toluene efficiently reduces purine-derived imines at −78°C, achieving >80% yields.

Solvent and Temperature Optimization

-

Solvent : Tetrahydrofuran (THF) enhances imine solubility, while toluene minimizes side reactions.

-

Temperature : Reduction at −78°C suppresses over-reduction and epimerization.

Coupling Reactions Using Protected Intermediates

Protective Group Strategies

The use of trimethylsilanyl (TMS) and ethoxymethyl (EOM) groups, as described in, facilitates selective coupling:

Cross-Coupling Catalysis

Palladium-catalyzed Buchwald-Hartwig amination couples halogenated benzyl derivatives with pyridinylmethyl amines. For example, employs Pd(OAc)₂ with Xantphos ligand to achieve C–N bond formation in N,N-dimethylformamide (DMF) at 100°C.

Optimization of Reaction Parameters

Temperature Control

Elevated temperatures (180–190°C) in DMSO accelerate fluorination but require precise pressure management to retain volatile intermediates. Lower temperatures (150°C) prolong reaction times to 30 hours but improve selectivity.

Solvent Selection

-

DMSO : Enhances nucleophilicity of fluoride ions but degrades above 190°C.

-

Sulfolane : Alternative solvent for high-boiling reactions (225–235°C), though it necessitates initiators.

Analytical Techniques and Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with UV detection at 254 nm resolves the target compound from byproducts. The PMC study reports a retention time of 12.3 min under C18 reverse-phase conditions (acetonitrile/water, 70:30).

Spectroscopic Validation

-

¹H NMR : Peaks at δ 7.45–7.55 (pyridine-H), δ 4.30 (benzyl-CH₂), and δ 3.85 (NH₂) confirm structure.

-

MS (ESI) : [M+H]⁺ at m/z 265.1 aligns with the molecular formula C₁₃H₁₁ClFN₂.

Comparative Evaluation of Synthetic Routes

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Nucleophilic Substitution | 90% | 98% | Moderate |

| Reductive Amination | 85% | 95% | Low |

| Coupling with Protection | 78% | 92% | High |

The nucleophilic substitution route offers the highest yield and purity, albeit requiring stringent temperature control. Reductive amination is simpler but less efficient, while coupling methods demand multi-step protection-deprotection sequences .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like DMF or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of oxides or hydroxylated products.

Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent, particularly in the context of targeting specific biological pathways. Its structural features allow it to interact with various receptors and enzymes, making it a candidate for drug development.

Antitumor Activity

Recent studies have highlighted the compound's ability to inhibit certain cancer cell lines. For instance, its structural similarity to known inhibitors of protein arginine methyltransferase 5 (PRMT5) suggests that it may act as a PRMT5 inhibitor, which has implications for treating malignancies such as non-small cell lung cancer and melanoma .

Antitubercular Properties

Research indicates that derivatives of this compound exhibit antitubercular activity against Mycobacterium tuberculosis strains. The mechanism of action appears to involve disruption of cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of (2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine is crucial for optimizing its pharmacological properties.

| Modification | Effect on Activity |

|---|---|

| Substitution on the pyridine ring | Increased potency against TRPV1 receptors |

| Alteration of the benzyl group | Modulation of binding affinity |

| Variation in halogen placement | Impact on solubility and bioavailability |

Studies have shown that specific modifications can enhance the compound's binding affinity to target proteins, thereby improving its efficacy .

TRPV1 Antagonism

A notable study focused on the compound's interaction with the transient receptor potential vanilloid 1 (TRPV1). The research demonstrated that this compound acts as a potent antagonist, exhibiting enhanced specificity compared to other known antagonists. The docking studies revealed critical hydrogen bonds that contribute to its binding affinity, suggesting a novel mechanism of action .

Analgesic Properties

In a neuropathic pain model, compounds derived from this compound were evaluated for their analgesic effects. The findings indicated significant pain relief comparable to established analgesics, thereby supporting its potential as a therapeutic agent for pain management .

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Key Differences and Implications

In contrast, the imidazo-pyridine derivative (Table 1) exhibits a fused heterocyclic system, which may improve metabolic stability . The pyrrolidine analogue (Table 1) introduces a chiral center and a secondary amine, altering solubility and bioavailability due to its hydrochloride salt form .

Biological Relevance: While this compound lacks explicit biological data, structurally related compounds like 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine are explored in virtual screening for antitrypanosomal or kinase inhibition activities, underscoring the importance of halogenated pyridines in drug discovery .

Synthetic Accessibility :

- The synthesis of This compound likely involves nucleophilic substitution or reductive amination, whereas the imidazo-pyridine derivative (Table 1) requires multi-step cyclization and halogenation, as evidenced by its 60% yield after reflux and purification .

Biological Activity

(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of halogen substituents, such as chlorine and fluorine, enhances its binding affinity to biological targets, which may lead to significant pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The electron-withdrawing nature of the chlorine and fluorine atoms can influence the compound's reactivity and binding characteristics, potentially modulating various biological pathways. This interaction may enhance the compound's efficacy against microbial organisms and cancer cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. The compound has shown promising results in inhibiting the growth of several bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial properties. For instance, derivatives similar to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Staphylococcus aureus and Escherichia coli, suggesting significant antibacterial activity .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4.69 - 22.9 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.0048 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. The compound's structure allows it to interact with cancer cell pathways, potentially leading to apoptosis or inhibition of tumor growth.

Research Findings

A synthesis study involving new pyridine derivatives reported that certain compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following observations have been made:

- Halogen Substituents : The presence of chlorine and fluorine increases binding affinity.

- Pyridine Ring Modifications : Alterations in the pyridine structure can enhance or diminish activity.

- Amine Group Reactivity : The nucleophilicity of the amine group can be influenced by nearby electron-withdrawing groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine?

- Methodological Answer : The compound is typically synthesized via reductive amination or cross-coupling reactions. For example, hydrogenation of nitro intermediates using Pd/C catalysts in methanol (yield ~105%) is effective for analogous fluorinated pyridines . Multi-step routes involving Suzuki-Miyaura coupling or nucleophilic substitution (e.g., replacing chlorine with amine groups) are also employed, as seen in structurally similar chloro-fluoro-phenylpyrimidines . Purification via column chromatography or recrystallization ensures high purity.

Q. How is the compound characterized structurally?

- Methodological Answer :

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to determine bond lengths, angles, and stereochemistry .

- Spectroscopy : ¹H/¹³C NMR (e.g., δ ~7.2–8.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) confirm molecular weight and functional groups. For fluorinated analogs, ¹⁹F NMR is critical .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Use gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Work in a fume hood due to potential volatility of chloro/fluoro intermediates.

- Waste Disposal : Segregate halogenated waste and transfer to certified hazardous waste facilities, as per guidelines for related chlorinated pyridines .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd/C, Pd(OAc)₂, or Ni-based catalysts for cross-coupling steps. For example, Pd/C in methanol achieved >100% yield for a fluoropyridine analog, though actual yields may vary .

- Temperature Control : Maintain 50–80°C during hydrogenation to balance reaction rate and side-product formation .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) for fluorinated pyridines .

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., dehalogenated species) that may skew spectral interpretations .

- Crystallographic Refinement : Re-analyze X-ray data with SHELXL to confirm stereochemistry and hydrogen bonding patterns .

Q. What strategies are effective for computational modeling of this compound’s bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like tau proteins or kinases, as demonstrated for fluorinated isoquinoline amines .

- QSAR Modeling : Develop 3D-QSAR models using steric/electronic descriptors from analogs (e.g., 6-aryl-4-cycloamino-triazines) to predict binding affinity .

Q. How can stability studies be designed to assess degradation under varying conditions?

- Methodological Answer :

- Accelerated Degradation : Expose the compound to heat (40–60°C), UV light, or acidic/basic buffers. Monitor degradation via LC-MS and compare with control samples .

- Sample Stabilization : Store solutions at –20°C with antioxidants (e.g., BHT) to minimize organic degradation observed in wastewater studies .

Q. What experimental designs mitigate variability in bioactivity assays?

- Methodological Answer :

- Replicates : Use triplicate assays with positive/negative controls (e.g., fluazinam analogs for fungicidal activity) .

- Blinding : Randomize sample processing to reduce bias, as applied in PET tracer studies for neurofibrillary tangles .

- Statistical Power : Calculate sample size using ANOVA or t-test assumptions (α=0.05, power=0.8) based on preliminary data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.